molecular formula C14H16N2O3 B2944899 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one CAS No. 61997-83-9

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one

Cat. No.: B2944899
CAS No.: 61997-83-9
M. Wt: 260.293
InChI Key: JCAOOSYZHKTJTK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one: is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a nitroanilino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one typically involves the reaction of 2-nitroaniline with a suitable cyclohexenone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group can also be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound may be studied for its potential biological activity, including its interactions with biological molecules and its effects on biological systems.

Medicine: Research may explore the compound’s potential as a pharmaceutical intermediate or its therapeutic properties in treating certain medical conditions.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one exerts its effects involves its interaction with specific molecular targets. The nitro group and the cyclohexenone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Bromo-5,5-dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.

    5,5-Dimethyl-2,4-oxazolidinedione: Although structurally different, this compound shares some functional groups and may exhibit similar reactivity in certain chemical reactions.

Uniqueness: 5,5-Dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

5,5-dimethyl-3-(2-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)8-10(7-11(17)9-14)15-12-5-3-4-6-13(12)16(18)19/h3-7,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAOOSYZHKTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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